

In-Depth Technical Guide to Boc-NH-PEG4-COOH

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Compound of Interest

Compound Name: Boc-NH-PEG4-MS

Cat. No.: B8104416

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CAS Number: 756525-91-4

This technical guide provides a comprehensive overview of Boc-NH-PEG4-COOH, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides experimental protocols for its use, and discusses its applications in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Compound Specifications

Boc-NH-PEG4-COOH, systematically named 1-(tert-butoxycarbonylamino)-15-oxo-4,7,10,13-tetraoxa-16-aza-nonadecan-19-oic acid, is a valuable crosslinking reagent featuring a Boc-protected amine and a terminal carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer.^{[1][2]} This structure provides a combination of hydrophilicity, biocompatibility, and versatile reactivity.^{[1][3]}

Table 1: Chemical and Physical Properties of Boc-NH-PEG4-COOH

Property	Value	References
CAS Number	756525-91-4	[1]
Molecular Formula	C16H31NO8	[1][4]
Molecular Weight	365.42 g/mol	[4]
Appearance	Colorless to light yellow viscous liquid or oil	
Purity	Typically ≥95%	[1]
Solubility	Soluble in organic solvents such as DMF, DMSO, and dichloromethane. The PEG spacer imparts water solubility.	[1]
Storage Conditions	Recommended storage at -5°C, kept dry and protected from sunlight.	[1]

Synonyms:

- t-Boc-NH-amido-PEG4-COOH[1]
- Boc-NH-PEG4-CH₂CH₂COOH[1]
- (Boc-amino)-PEG4-carboxylic Acid[4]
- 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid[4]

Experimental Protocols

The utility of Boc-NH-PEG4-COOH lies in its two reactive termini, which can be addressed sequentially. The carboxylic acid can be activated for reaction with primary amines, and the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation.

Activation of the Carboxylic Acid Moiety

The terminal carboxylic acid can be activated to form a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond.

Materials:

- Boc-NH-PEG4-COOH
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Amine-containing molecule (e.g., protein, peptide, small molecule)
- Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Activation:
 - Dissolve Boc-NH-PEG4-COOH in anhydrous DMF or DMSO.
 - Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS.
 - Stir the reaction mixture at room temperature for 30-60 minutes to generate the Boc-NH-PEG4-NHS ester.
- Conjugation:
 - Add the activated Boc-NH-PEG4-NHS ester solution to a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio of the NHS ester to the amine will need to be optimized for the specific application.

- Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - (Optional) Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Deprotection of the Boc Group

The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to yield a free primary amine.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- (Optional) Scavenger, such as triisopropylsilane (TIS)

Procedure:

- Dissolve the Boc-protected conjugate in DCM.
- Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species generated during deprotection, a scavenger like TIS can be added.^[5]
- Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.^[5]

- Remove the TFA and DCM under reduced pressure.
- The resulting amine is often obtained as a TFA salt. If the free amine is required, a basic workup (e.g., washing with a saturated sodium bicarbonate solution) can be performed, followed by extraction and drying.[5]

Characterization Data

While specific spectra for Boc-NH-PEG4-COOH are not readily available in the public domain, the following represents typical characterization data for similar Boc-protected PEGylated compounds.

Table 2: Representative Analytical Data for Boc-Protected PEG Linkers

Analysis Method	Expected Observations
¹ H NMR	Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the PEG chain (a complex multiplet between 3.5 and 3.7 ppm), and protons adjacent to the amine and carboxylic acid groups.
¹³ C NMR	Resonances for the quaternary and methyl carbons of the Boc group, the characteristic repeating methylene carbons of the PEG spacer, and the carbonyl carbons of the carbamate and carboxylic acid.
Mass Spectrometry (ESI-MS)	A molecular ion peak corresponding to the calculated mass of the compound, often observed as an adduct with sodium [M+Na] ⁺ or potassium [M+K] ⁺ .
HPLC	A single major peak on a reverse-phase column, with purity typically assessed by integrating the peak area.

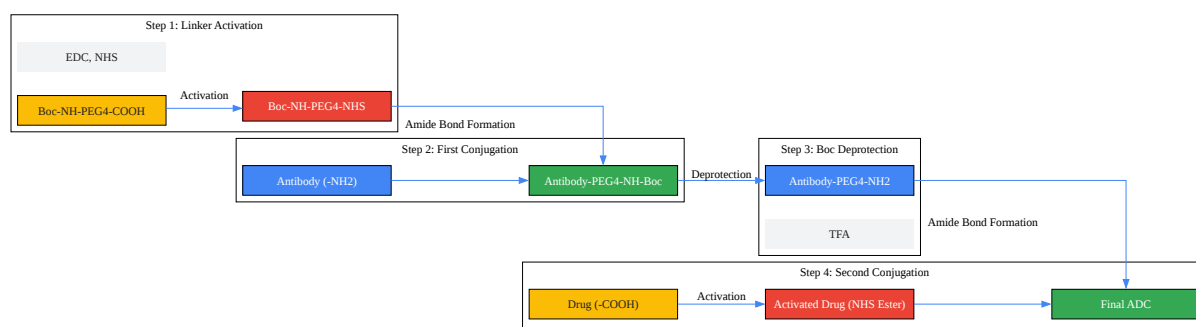
Applications in Drug Development

The unique properties of Boc-NH-PEG4-COOH make it a valuable tool in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, Boc-NH-PEG4-COOH can be used to link a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and therapeutic index.^[6] The bifunctional nature of the linker allows for a controlled, stepwise assembly of the ADC.

Workflow for ADC Synthesis using Boc-NH-PEG4-COOH:



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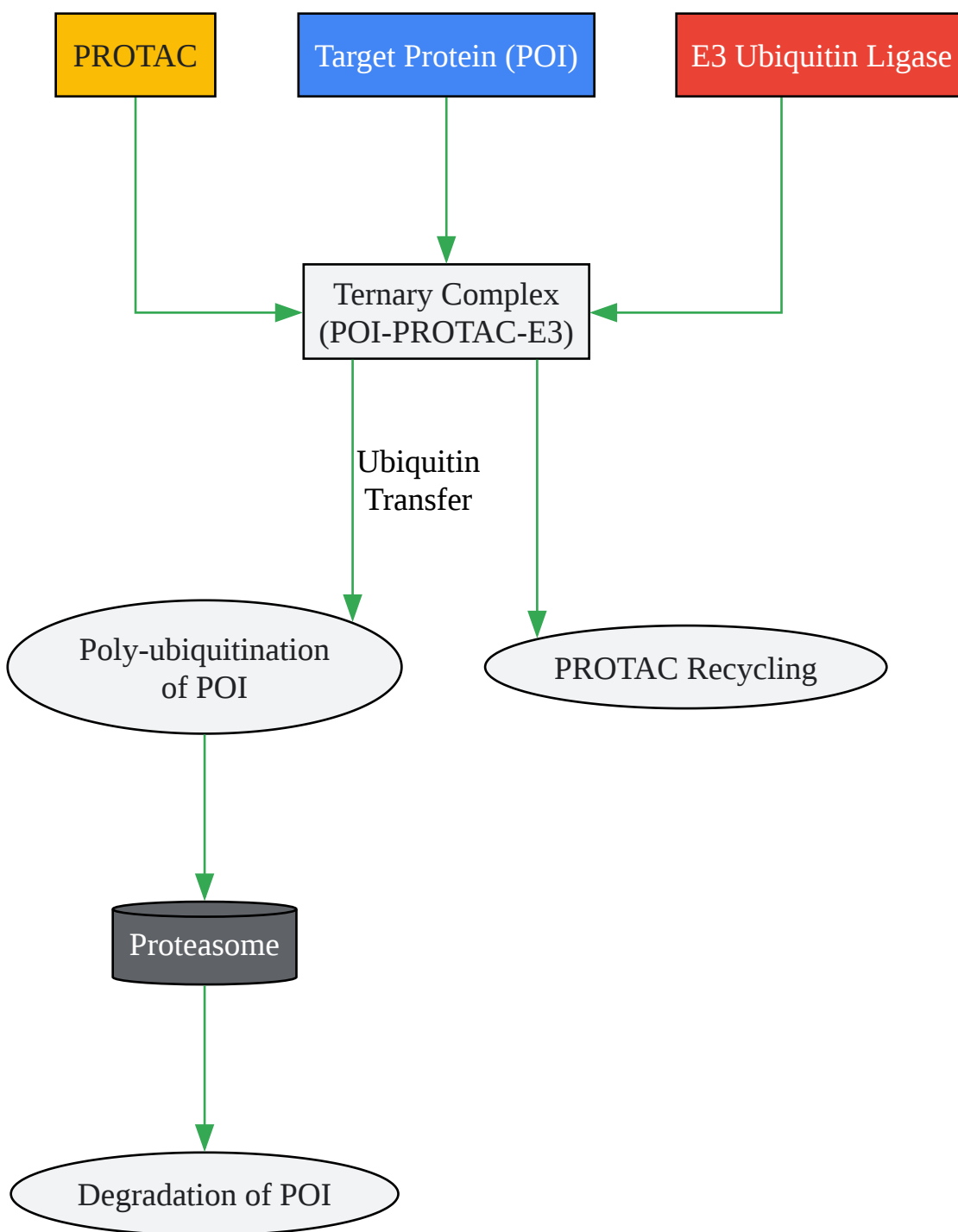
ADC Synthesis Workflow

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[3] Boc-NH-PEG4-COOH is frequently used as a building block for PROTAC linkers due to its ability to confer favorable physicochemical properties.[7]

PROTAC-Mediated Protein Degradation Pathway:

The general mechanism of action for a PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to the target protein.



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